



Mulberroside C: A Novel Inhibitor of Platelet Aggregation

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Compound of Interest		
Compound Name:	Mulberroside C	
Cat. No.:	B1676864	Get Quote

Application Notes and Protocols for Researchers

Introduction

Mulberroside C, a stilbenoid glycoside constituent of Morus alba Linn, has demonstrated significant in vitro antiplatelet and antithrombotic activity. These properties position Mulberroside C as a promising phytochemical for the development of novel therapeutic agents for cardiovascular diseases. This document provides detailed application notes, experimental protocols, and a summary of the quantitative data related to the inhibitory effects of Mulberroside C on platelet aggregation. The information is intended for researchers, scientists, and drug development professionals investigating new antiplatelet agents.

The antiplatelet effects of **Mulberroside C** are mediated through the upregulation of cyclic nucleotide signaling pathways and the downregulation of key phosphoproteins involved in platelet activation.[1][2] It effectively inhibits agonist-induced human platelet aggregation without cytotoxicity.[1][2] The compound has been shown to decrease intracellular calcium mobilization, P-selectin expression, and thromboxane A2 (TXA2) production.[1][2] Furthermore, **Mulberroside C** interferes with fibrinogen binding and clot retraction, crucial steps in thrombus formation.[1][2]

Mechanism of Action

Mulberroside C exerts its antiplatelet effects through a multi-targeted mechanism involving several key signaling pathways:



- PI3K/Akt Pathway: Mulberroside C inhibits the phosphorylation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are critical mediators of platelet adhesion, spreading, and activation of the αIIb/β3 integrin.[1][3]
- MAPK Pathway: The compound downregulates the phosphorylation of extracellular signalregulated kinase (ERK) and p38 mitogen-activated protein kinase (p38MAPK).[1] ERK is involved in regulating calcium influx, while p38MAPK is essential for the activation of cytosolic phospholipase A2 (cPLA2), a key enzyme in the production of thromboxane A2.[1]
- Cyclic Nucleotide Signaling: Mulberroside C increases the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] These cyclic nucleotides lead to the phosphorylation of vasodilator-stimulated phosphoprotein (VASP) and inositol 1,4,5-triphosphate receptor I (IP3RI), which in turn suppress the affinity of the αIIb/β3 integrin and inhibit calcium mobilization from the endoplasmic reticulum, respectively.[1]

Quantitative Data

The following tables summarize the quantitative data on the inhibitory effects of **Mulberroside C** on platelet aggregation and related processes.

Table 1: Inhibition of Agonist-Induced Platelet Aggregation by Mulberroside C

Agonist	Mulberroside C Concentration (μM)	Inhibition (%)
Collagen	50	17.9
75	43.9	
100	81.8	_
150	96.2	_
Thrombin	50-150	Dose-dependent inhibition
U46619 (TXA2 analog)	50-150	Dose-dependent inhibition

Data extracted from in vitro studies on human platelets.[1]



Table 2: IC50 Value of Mulberroside C

Agonist	IC50 (μM)
Collagen	77.3

The half-maximal inhibitory concentration (IC50) was determined for collagen-induced human platelet aggregation.[1]

Table 3: Effect of Mulberroside C on Thromboxane A2 (TXA2) Production

Condition	TXA2 Concentration (ng/10 ⁸ platelets)
Collagen (2.5 μg/mL) stimulated	66.2 ± 1.8
Mulberroside C (50-150 μM) + Collagen	Dose-dependent inhibition

Mulberroside C dose-dependently inhibited TXA2 production in collagen-stimulated human platelets.[1]

Experimental Protocols

This section provides detailed protocols for key experiments to evaluate the antiplatelet activity of **Mulberroside C**.

Platelet Aggregation Assay

Objective: To determine the effect of Mulberroside C on agonist-induced platelet aggregation.

Materials:

- Washed human platelets (10⁸/mL)
- Mulberroside C (50–150 μM)
- Platelet agonists: Collagen (2.5 μg/mL), Thrombin, U46619
- 2 mM CaCl₂



Aggregometer

Protocol:

- Pre-incubate the washed human platelet suspension (10⁸/mL) with various concentrations of Mulberroside C (50, 75, 100, and 150 μM) for 2 minutes at 37°C in the presence of 2 mM CaCl₂.
- Induce platelet aggregation by adding an agonist (e.g., collagen at 2.5 μg/mL).
- Monitor the aggregation for 5 minutes at 37°C with stirring using an aggregometer.
- Calculate the percentage of inhibition by comparing the aggregation in the presence of
 Mulberroside C to the control (vehicle-treated platelets).

Cytotoxicity Assay

Objective: To assess the cytotoxic effect of **Mulberroside C** on platelets.

Materials:

- Washed human platelets (10⁸/mL)
- Mulberroside C (50–150 μM)
- Lactate dehydrogenase (LDH) cytotoxicity assay kit

Protocol:

- Incubate washed human platelets with various concentrations of **Mulberroside C** (50–150 μ M) for the desired time period.
- Measure the release of LDH into the supernatant, which is an indicator of cell membrane damage.
- Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to quantify cytotoxicity.



Measurement of cAMP and cGMP Levels

Objective: To determine the effect of **Mulberroside C** on intracellular cyclic nucleotide levels.

Materials:

- Washed human platelets (10⁸/mL)
- Mulberroside C (50–150 µM)
- Collagen (2.5 µg/mL)
- 2 mM CaCl₂
- 80% ice-cold ethanol
- · cAMP and cGMP EIA kits
- ELISA reader

Protocol:

- Pre-incubate washed human platelets (10⁸/mL) with Mulberroside C (50–150 μM) for 2 minutes in the presence of 2 mM CaCl₂.
- Stimulate the platelets with collagen (2.5 μg/mL) for 5 minutes at 37°C.
- Terminate the reaction by adding 80% ice-cold ethanol.
- Centrifuge the sample briefly at 500 × g.
- Use the supernatant to measure cAMP and cGMP levels using the respective EIA kits according to the manufacturer's instructions.

Fibrinogen Binding Assay

Objective: To investigate the effect of **Mulberroside C** on the binding of fibrinogen to the α IIb/ β 3 integrin.



Materials:

- Washed human platelets
- Mulberroside C (50–150 μM)
- Alexa Fluor 488-conjugated fibrinogen
- 0.5% paraformaldehyde
- Flow cytometer

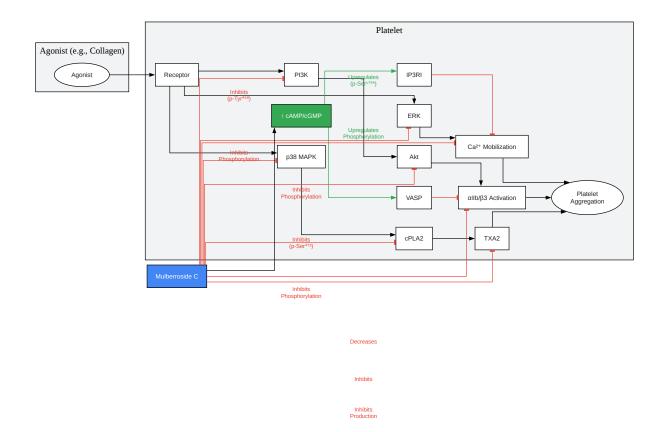
Protocol:

- Perform a platelet aggregation assay with Mulberroside C (50–150 μM) for 5 minutes.
- After aggregation, incubate the reaction mixture with Alexa Fluor 488-conjugated fibrinogen for 15 minutes.
- Fix the platelets with 0.5% paraformaldehyde.
- Measure the binding of fluorescently labeled fibrinogen to the platelets using a flow cytometer.

Visualizations

The following diagrams illustrate the signaling pathways affected by **Mulberroside C** and a general experimental workflow.

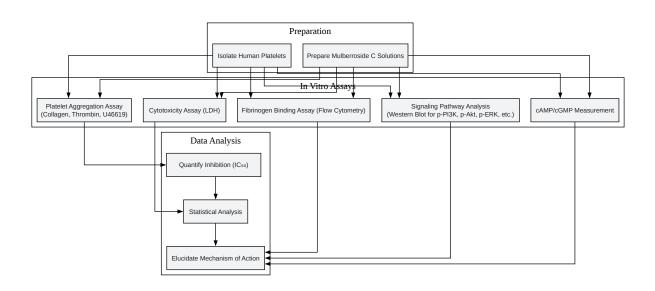




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Caption: Signaling pathway of Mulberroside C's antiplatelet activity.





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Caption: General experimental workflow for evaluating **Mulberroside C**.

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References

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